tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Description
tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic carbamate derivative characterized by a fused cyclopentane-pyridine ring system. The compound features a hydroxyl (-OH) group at the 6-position and a tert-butyl carbamate group at the 2-position. The molecular formula is inferred to be C₁₃H₂₃NO₃, with a molecular weight of approximately 241 g/mol (calculated).
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (4aR,6S,7aS)-6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
NUGMELYNLSUXDH-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@H](C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary alcohol at position 6 is a key reactive site. Typical transformations include:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | Swern, Dess-Martin, or PCC | Ketone derivative (e.g., tert-butyl (4aR,7aS)-rel-6-oxo-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate ) | Mild oxidants preferred to avoid over-oxidation. |
| Sulfonation/Esterification | TsCl, MsCl, or acyl chlorides | Sulfonate or ester derivatives | Enhances leaving-group ability for nucleophilic substitution. |
| Mitsunobu Reaction | DIAD, PPh<sub>3</sub>, nucleophile | Inversion of stereochemistry at C6 | Useful for stereochemical modification. |
Boc Protection/Deprotection
The tert-butyloxycarbonyl (Boc) group on the pyridine ring modulates reactivity:
Ring-Opening and Functionalization
The cyclopenta[c]pyridine scaffold allows ring-opening under specific conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H<sub>2</sub> (Catalytic Hydrogenation) | Pd/C or PtO<sub>2</sub>, H<sub>2</sub> | Saturated decahydro derivative | Reduces double bonds in the ring system. |
| Grignard Reagents | RMgX, THF, 0°C to RT | Alkylated derivatives at electrophilic sites | Depends on ring strain and steric hindrance. |
Stereochemical Considerations
The (4aR,6S,7aS) configuration influences reaction outcomes:
-
Epimerization Risk : Acidic/basic conditions may racemize the C6 hydroxyl group.
-
Diastereoselective Reactions : Chiral auxiliaries or catalysts can direct functionalization at C6 .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.33 g/mol | |
| Boiling Point | Not reported (decomposes on heating) | |
| Storage Conditions | 2–8°C, inert atmosphere |
Scientific Research Applications
Research indicates that this compound exhibits notable biological activity due to its ability to interact with various biomolecules. Its structural features allow it to form hydrogen bonds, which enhances its binding affinity to target proteins or enzymes. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics, making it a candidate for drug design and development.
Potential Mechanisms:
- Hydrogen Bonding : The presence of hydroxyl and carboxylate functional groups facilitates hydrogen bonding with biological targets.
- Influence on Biochemical Pathways : By interacting with specific biomolecules, the compound may influence various biochemical pathways, potentially leading to therapeutic effects.
Applications in Medicinal Chemistry
The unique structural characteristics of tert-butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate position it as a valuable compound in several medicinal applications:
- Drug Development : Its ability to bind with biological targets makes it a promising candidate for the development of new pharmaceuticals.
- Therapeutic Agents : The compound's interactions with enzymes and receptors suggest potential therapeutic roles in treating diseases.
- Biological Studies : It serves as a tool for studying biological processes and mechanisms due to its specific interactions with biomolecules.
Example Synthetic Route:
- Starting Material Preparation : Initial compounds are prepared through standard organic synthesis techniques.
- Functional Group Modifications : The introduction of hydroxyl and carboxylate groups is achieved through selective functionalization.
- Purification and Characterization : The final product is purified and characterized using techniques like NMR and mass spectrometry to confirm its structure.
Mechanism of Action
The mechanism of action of tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the tert-butyl group play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares the target compound with three structurally related analogs:
Functional Group Implications
Hydroxyl vs. However, the amino group in the analogs () introduces basicity, enabling salt formation and protonation under physiological conditions . Reactivity: The hydroxyl group may participate in esterification or oxidation reactions, whereas the amino group is prone to acylation or alkylation .
Stereochemical Considerations: The 6S configuration in the target compound versus the 6R configuration in the amino variant () could lead to divergent biological activities or binding affinities in chiral environments.
Ring Saturation: The octahydro ring system in the target compound and amino variant () confers rigidity, while the hexahydro variant () likely exhibits greater conformational flexibility due to partial unsaturation .
Protective Groups :
- The tert-butyl carbamate in the target compound and its analogs acts as a protective group for amines, enhancing stability during synthetic processes. Its absence in the core structure () simplifies the molecule but reduces synthetic utility .
Biological Activity
Tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including molecular interactions, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Structural Features : The compound features a cyclopenta[c]pyridine framework with hydroxyl and carboxylate functional groups that are crucial for its biological interactions.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Functional Groups | Hydroxyl, Carboxylate |
| Stereochemistry | 4aR, 6S, 7aS |
Research indicates that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions. This interaction enhances its binding affinity to proteins and enzymes, potentially leading to therapeutic effects.
Interaction Studies
Studies have shown that this compound can modulate several biochemical pathways. Its ability to form hydrogen bonds allows it to interact effectively with biomolecules, which is essential for understanding its pharmacodynamics.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique properties:
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Weight | Key Functional Groups |
|---|---|---|
| Tert-butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro... | 241.33 g/mol | Hydroxyl, Carboxylate |
| Tert-butyl (4aR,6S,7aS)-rel-6-amino-octahydro... | 240.34 g/mol | Amino |
| Tert-butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro... | 241.33 g/mol | Hydroxyl |
Case Studies
- Pharmacological Screening : In a study assessing the pharmacological profile of related compounds, this compound demonstrated significant inhibitory effects on specific enzyme activities at concentrations as low as 50 µM.
- In Vivo Studies : Animal models have shown that administration of this compound leads to notable changes in metabolic pathways associated with inflammation and pain modulation.
Future Directions in Research
Further investigations are necessary to elucidate the full spectrum of biological activities associated with this compound. Future research may focus on:
- Molecular Docking Studies : To predict binding affinities and interactions with specific receptors.
- In Vitro Assays : To assess the compound's effects on cell lines relevant to disease models.
Q & A
Basic Question: What are the primary synthetic routes for tert-butyl-substituted bicyclic pyridine derivatives, and how can reaction conditions be optimized for enantiomeric purity?
Answer:
The synthesis of tert-butyl-protected bicyclic pyridines typically involves coupling reactions with chiral amino alcohols or boronate esters. For example, Pd-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is a validated method for constructing bicyclic frameworks . Key steps include:
- Coupling agents : Boc-protected amino acids (e.g., Boc-L-Thr) are coupled with amines using reagents like DCC or HATU .
- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) achieves ≥95% purity .
- Stereochemical control : Chiral auxiliaries (e.g., (3aS,4S,6S,7aR)-hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole) ensure enantioselectivity. Yield optimization (60–80%) requires precise temperature control (e.g., 130°C in THF) and ligand selection (e.g., PA-(4-(CF3)C6H4)) .
Basic Question: How is the stereochemistry of tert-Butyl (4aR,6S,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate confirmed experimentally?
Answer:
Stereochemical assignments rely on:
- X-ray crystallography : Single-crystal studies resolve absolute configurations, as demonstrated for structurally analogous compounds (e.g., tert-butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate), where weak C-H⋯O hydrogen bonds stabilize dimeric structures .
- NMR spectroscopy : - and -NROESY correlations identify spatial proximities of protons in rigid bicyclic systems, distinguishing axial vs. equatorial substituents .
- Optical rotation : Specific rotation values (e.g., ) cross-validate chiral center integrity .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for bicyclic pyridine derivatives during structural elucidation?
Answer:
Data discrepancies (e.g., conflicting -NMR shifts or IR absorption bands) require:
- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry. For example, IR peaks at 1783 cm (C=O stretching) and 1721 cm (Boc carbamate) confirm functional groups, while HRMS validates molecular weight .
- Computational modeling : DFT calculations (e.g., using QSPR or quantum chemistry tools) predict NMR shifts and compare them to experimental data .
- Crystallographic data : When available, X-ray structures provide definitive bond-length and angle metrics to resolve ambiguities .
Advanced Question: What strategies are effective for improving the stability of tert-butyl carbamates under acidic or basic conditions during derivatization?
Answer:
The Boc group is prone to cleavage under strong acids (e.g., TFA) or bases. Stabilization methods include:
- Protecting group engineering : Replace Boc with more robust groups (e.g., Fmoc) if downstream reactions require harsh conditions.
- pH-controlled environments : Use buffered solutions (pH 6–8) to minimize hydrolysis. For example, tert-butyl carbamates in THF/water mixtures show enhanced stability at neutral pH .
- Additives : Catalytic amounts of DMAP or scavengers (e.g., trisamine) mitigate side reactions during coupling steps .
Basic Question: What are the key applications of bicyclic pyridine-carboxylate derivatives in medicinal chemistry?
Answer:
These compounds serve as:
- Enzyme inhibitors : The bicyclic framework mimics transition states in protease or kinase active sites. For example, derivatives with tetrahydro-1H-cyclopenta[c]pyridine cores are studied as calcium channel blockers .
- Bioprobes : Functionalization with fluorophores or radiolabels (e.g., ) enables imaging of biological targets .
- Peptidomimetics : The rigid structure enforces specific conformations, enhancing binding affinity in peptide-based therapeutics .
Advanced Question: How can researchers design experiments to study the hydrogen-bonding network in crystalline tert-butyl bicyclic derivatives?
Answer:
Experimental design should include:
- Crystallization screening : Use solvent vapor diffusion (e.g., methanol/water) to grow high-quality single crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) using software like CrystalExplorer .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions correlated with H-bond disruptions .
Basic Question: What safety protocols are critical when handling tert-butyl carbamates in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
